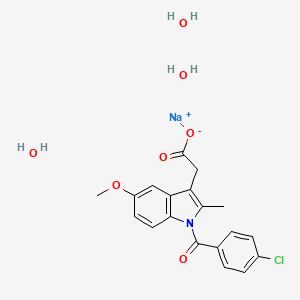

Indomethacin sodium hydrate

描述

属性

IUPAC Name |

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYAQBLOGVNWNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClNNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-86-1 (Parent) | |

| Record name | Indomethacin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00225256 | |

| Record name | Indomethacin sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74252-25-8 | |

| Record name | Indomethacin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOMETHACIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IMX38M2GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Indomethacin Sodium Hydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-acetic acid derivative class. Its hydrated sodium salt form, indomethacin sodium hydrate, enhances water solubility for specific formulations, such as intravenous administration, while the core pharmacological activity resides in the indomethacin molecule itself.[1][2][3] For decades, its mechanism of action was primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes. However, extensive research has revealed a far more complex pharmacological profile. This guide delineates the multifaceted mechanisms of indomethacin, covering its primary COX-dependent pathway and a range of significant COX-independent effects that contribute to its therapeutic efficacy and adverse effect profile. We will explore its kinetic behavior, downstream signaling consequences, and off-target modulatory activities, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The canonical mechanism of action for indomethacin is the potent, non-selective, and reversible inhibition of the two main cyclooxygenase isoforms: COX-1 and COX-2.[4][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[7][8]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity, regulate renal blood flow, and mediate platelet aggregation.[7] Inhibition of COX-1 is largely responsible for the gastrointestinal side effects associated with indomethacin.[4][7]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[4] Its inhibition is the primary driver of the anti-inflammatory, analgesic, and antipyretic effects of indomethacin.[4][7]

Indomethacin is characterized as a tight-binding, time-dependent inhibitor of both COX isoforms.[9][10][11] This kinetic behavior distinguishes it from simple competitive inhibitors like ibuprofen.[9][10] The binding of its 2'-methyl group into a specific hydrophobic pocket within the enzyme's active site is a key determinant of its time-dependent and functionally irreversible inhibition.[12][13]

Data Presentation: Inhibitory Activity

The inhibitory potency of indomethacin against COX enzymes has been quantified in numerous studies. The following table summarizes key quantitative data.

| Target | Parameter | Value | Notes | Source |

| Ovine COX-1 | IC50 | 18 nM | In vitro enzyme assay | [14] |

| Ovine COX-2 | IC50 | 26 nM | In vitro enzyme assay | [14] |

| COX-2 (AA Oxygenation) | IC50 | 2 µM | Inhibition of arachidonic acid oxygenation after 15 min preincubation | [11] |

| COX-2 (2-AG Oxygenation) | IC50 | 5.5 µM | Inhibition of 2-arachidonoylglycerol oxygenation after 15 min preincubation | [11] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathway: Prostaglandin Synthesis Inhibition

Indomethacin blocks the synthesis of prostaglandins at a critical enzymatic step, thereby reducing the downstream signals that lead to inflammation, pain, and fever.

Caption: Indomethacin blocks prostaglandin synthesis by inhibiting COX-1 and COX-2.

COX-Independent Mechanisms of Action

Beyond COX inhibition, indomethacin engages with multiple other cellular targets and pathways. These COX-independent mechanisms are crucial for understanding its broader pharmacological effects, including potential anti-neoplastic properties and certain adverse reactions.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Indomethacin acts as a direct agonist for PPARγ, a nuclear receptor that functions as a transcription factor.[15][16][17] Upon activation by indomethacin, PPARγ can modulate the expression of genes involved in inflammation and metabolism.[15][17] This agonism contributes to its anti-inflammatory effects by, for example, suppressing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[17] Studies have shown that two molecules of indomethacin can bind to the PPARγ ligand-binding pocket, engaging in contacts that resemble stronger agonists and leading to its classification as a strong partial agonist.[16]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Indomethacin has been shown to inhibit the activation of NF-κB.[18][19][20] This effect is, at least in part, mediated through the p38 MAP kinase pathway.[21] By preventing NF-κB's translocation to the nucleus, indomethacin can downregulate the expression of inflammatory cytokines, adhesion molecules, and enzymes like COX-2, representing an upstream anti-inflammatory mechanism independent of direct enzyme inhibition.[18][19]

Induction of Apoptosis and Mitochondrial Effects

Indomethacin can induce apoptosis (programmed cell death) in various cell types, particularly cancer cells, through multiple pathways:

-

Mitochondrial Pathway Activation: It can trigger the intrinsic apoptosis pathway by causing a loss of mitochondrial membrane potential, leading to the activation of caspase-9.[22]

-

Death Receptor Pathway: Surprisingly, indomethacin can also activate the extrinsic apoptosis pathway, involving the activation of caspase-8 and cleavage of the pro-apoptotic protein Bid, independent of Fas ligand interaction.[23]

-

Upregulation of Pro-Apoptotic Proteins: It has been shown to upregulate the expression of the pro-apoptotic proteins Bax and Bak, which facilitate mitochondrial outer membrane permeabilization.[24]

-

Impaired Mitochondrial Dynamics: Indomethacin can activate the PKCζ-p38-DRP1 signaling pathway, which promotes excessive mitochondrial fission (hyper-fission) and dysfunction, ultimately leading to apoptosis.[25][26]

-

Oxidative Stress: The drug can induce oxidative stress, which enhances the expression of Death Receptor 5 (DR5) on tumor cells, sensitizing them to apoptosis.[27]

Other COX-Independent Mechanisms

-

Phospholipase A2 (PLA2) Inhibition: Unlike many other NSAIDs, indomethacin has been reported to inhibit phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids, providing another level of control over the eicosanoid cascade.[4]

-

Inhibition of Leukocyte Motility: Indomethacin can inhibit the motility of polymorphonuclear leukocytes, which is a key process in the inflammatory response.[5][8]

-

Modulation of Multidrug Resistance Proteins (MRP): It has been found to specifically inhibit MRP, which could have implications for its use in oncology.[5][22]

Signaling Pathway: Key COX-Independent Mechanisms

Caption: Overview of indomethacin's key COX-independent signaling pathways.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric or LC-MS/MS based)

This protocol outlines a general method to determine the IC50 of indomethacin for COX-1 and COX-2.

Objective: To measure the concentration of indomethacin required to inhibit 50% of the activity of purified COX-1 or COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[28][29]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[28]

-

Substrate: Arachidonic Acid (AA).[28]

-

Test Compound: Indomethacin dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Stop Solution (e.g., 2.0 M HCl or 1% formic acid).[28][29]

-

Detection System: Fluorometric plate reader or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for prostaglandin E2 (PGE2) quantification.

Methodology:

-

Enzyme Preparation: Reconstitute and prepare COX-1 and COX-2 enzymes in assay buffer on ice.

-

Inhibitor Preparation: Prepare serial dilutions of indomethacin in DMSO to achieve a range of final assay concentrations.

-

Reaction Setup: In a microplate or Eppendorf tube, mix the assay buffer, cofactors, and the enzyme solution (COX-1 or COX-2).[28]

-

Pre-incubation: Add a small volume of the diluted indomethacin (or DMSO for control wells) to the enzyme mixture. Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inhibition.[11][28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.[28][29]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding the stop solution.[28]

-

Detection:

-

Fluorometric: If using a fluorometric kit, a probe that reacts with prostaglandins will generate a fluorescent signal, measured at the appropriate excitation/emission wavelengths.[30]

-

LC-MS/MS: Add an internal standard (e.g., d4-PGE2), extract the prostaglandins, and quantify the amount of PGE2 produced using LC-MS/MS.[28]

-

-

Data Analysis: Calculate the percentage of inhibition for each indomethacin concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for an in vitro COX inhibition assay.

Conclusion

The mechanism of action of this compound is far more intricate than its classical designation as a simple COX inhibitor suggests. While its primary anti-inflammatory, analgesic, and antipyretic effects are undeniably driven by potent, non-selective inhibition of COX-1 and COX-2, a comprehensive understanding must incorporate its significant COX-independent activities. Its ability to act as a PPARγ agonist, inhibit the pro-inflammatory NF-κB pathway, and induce apoptosis through multiple mitochondrial and death-receptor-associated pathways highlights its pleiotropic nature. These additional mechanisms not only contribute to its therapeutic profile, including its investigated anti-cancer properties, but also help explain the breadth of its clinical applications and adverse effects. For drug development professionals and researchers, recognizing this multifaceted pharmacology is essential for optimizing its therapeutic use and for the rational design of future anti-inflammatory agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Indomethacin Sodium | C19H15ClNNaO4 | CID 23675763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Indometacin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]

- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indomethacin activates peroxisome proliferator-activated receptor γ to improve insulin resistance in cotton pellet granuloma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholars.northwestern.edu [scholars.northwestern.edu]

- 22. Indomethacin induces apoptosis via a MRP1-dependent mechanism in doxorubicin-resistant small-cell lung cancer cells overexpressing MRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

- 24. academic.oup.com [academic.oup.com]

- 25. Indomethacin impairs mitochondrial dynamics by activating the PKCζ-p38-DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jitc.bmj.com [jitc.bmj.com]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 30. abcam.com [abcam.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Indomethacin Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. Its sodium hydrate salt form, specifically Indomethacin sodium trihydrate, offers advantages in certain pharmaceutical formulations due to its increased solubility compared to the free acid form. This technical guide provides a comprehensive overview of the core chemical and physical properties of Indomethacin sodium hydrate, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

This compound is the hydrated sodium salt of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid. The trihydrate is the most common form.

Table 1: General Chemical Properties of Indomethacin Sodium Trihydrate

| Property | Value | Reference |

| Chemical Name | Sodium 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate trihydrate | [1] |

| Synonyms | Indomethacin sodium trihydrate, Indometacin sodium hydrate | [1][2] |

| CAS Number | 74252-25-8 | [2] |

| Molecular Formula | C₁₉H₂₁ClNNaO₇ | [2][3] |

| Molecular Weight | 433.82 g/mol | [2][3] |

| Appearance | White or pale yellow crystalline powder | [4] |

Table 2: Physicochemical Properties of Indomethacin and its Sodium Hydrate Form

| Property | Value | Notes | Reference |

| Melting Point (Indomethacin) | 155-162 °C (polymorphic forms) | The free acid form exhibits polymorphism with different melting points. | [5] |

| pKa (Indomethacin) | 4.5 | In neutral or slightly acidic media, it is stable, but it decomposes in strong alkali. | [5][6] |

| Solubility (Indomethacin) | Practically insoluble in water; sparingly soluble in alcohol. | The free acid has low aqueous solubility. | [6] |

| Solubility (this compound) | 20 mg/mL in water | Sonification is recommended to aid dissolution. | [7] |

| Solubility (this compound) | 5 mg/mL in DMSO | Sonification is recommended. | [7] |

| Stability in Solution | Reconstituted solution (0.5 mg/mL) is stable for 14 days at 2-6°C. | When stored in polypropylene syringes. | [8] |

| Stability in Solution | Stable in solutions with a pH below 7.4. | Decomposition is rapid in alkaline solutions. | [9] |

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The primary mechanism of action of Indomethacin is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking this pathway, Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects.

Caption: Mechanism of action of Indomethacin via inhibition of the COX-1 and COX-2 enzymes in the arachidonic acid pathway.

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in water.

-

Apparatus:

-

Constant-temperature shaker bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

The container is placed in a constant-temperature shaker bath, typically maintained at 25 °C or 37 °C, and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle.

-

An aliquot of the supernatant is withdrawn and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid.

-

The filtered solution is then appropriately diluted with a suitable solvent (e.g., methanol or a buffered solution).

-

The concentration of Indomethacin in the diluted solution is determined using a validated UV-Vis spectrophotometric method at its wavelength of maximum absorbance (λmax), typically around 320 nm.

-

A standard calibration curve of Indomethacin in the same solvent is used for quantification.

-

The solubility is calculated based on the measured concentration and the dilution factor.

-

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the chemical stability of this compound in solution over time and under various stress conditions.

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), with the pH adjusted to be in the acidic range (e.g., pH 3-4). The exact ratio is optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: 254 nm or 320 nm.

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

A solution of this compound of known concentration is prepared in the desired solvent system (e.g., water for injection, saline).

-

The initial concentration (time zero) is determined by injecting a sample into the HPLC system.

-

The solution is then stored under specified conditions (e.g., different temperatures, light exposure).

-

At predetermined time intervals, aliquots are withdrawn, and if necessary, diluted to fall within the linear range of the calibration curve.

-

The samples are injected into the HPLC system, and the peak area of Indomethacin is recorded.

-

The concentration of Indomethacin at each time point is calculated using a standard calibration curve.

-

The percentage of the initial concentration remaining is plotted against time to determine the stability profile. The appearance of any degradation peaks is also monitored.

-

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

-

Objective: To characterize the solid-state form and crystallinity of this compound.

-

Apparatus:

-

X-ray Powder Diffractometer with a Cu Kα radiation source.

-

Sample holder.

-

-

Procedure:

-

A small amount of the this compound powder is gently packed into the sample holder to create a flat, smooth surface.

-

The sample holder is placed in the diffractometer.

-

The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The data is collected over a specific 2θ range (e.g., 5° to 40°).

-

The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice structure of the compound. This pattern can be used to identify the specific polymorphic or hydrated form.

-

Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)

-

Objective: To assess the tendency of this compound to absorb moisture from the atmosphere.

-

Apparatus:

-

Gravimetric Sorption Analyzer (also known as a Dynamic Vapor Sorption instrument).

-

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in the microbalance of the GSA instrument.

-

The sample is typically dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry weight.

-

The relative humidity (RH) within the sample chamber is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

-

At each RH step, the sample weight is continuously monitored until it reaches equilibrium (i.e., no further weight change is observed).

-

Once the maximum RH is reached, the RH is incrementally decreased to obtain a desorption isotherm.

-

The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material, including the amount of water absorbed at different humidity levels and whether any phase transitions occur.

-

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound. The tabulated data offers a quick reference for its fundamental characteristics, while the experimental protocols provide a practical framework for its analysis in a laboratory setting. The visualization of the cyclooxygenase pathway clarifies the mechanism through which Indomethacin exerts its therapeutic effects. It is anticipated that this comprehensive resource will be of significant value to professionals in the fields of pharmaceutical research and development.

References

- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Indomethacin Sodium Hydrate

This whitepaper provides an in-depth exploration of the history, synthesis, and mechanism of action of indomethacin and its sodium hydrate salt. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, quantitative data, and visual diagrams to elucidate the core scientific journey of this significant nonsteroidal anti-inflammatory drug (NSAID).

Discovery and Development

Indomethacin was first synthesized by Dr. Tsung-Ying Shen and his team at Merck & Co.[1]. It was patented in 1961 and received approval for medical use in 1963, emerging as a potent NSAID for reducing fever, pain, stiffness, and swelling associated with inflammation[2]. Its discovery marked a significant advancement in the therapeutic management of inflammatory conditions such as rheumatoid arthritis, ankylosing spondylitis, and gout[3]. The core of its therapeutic action lies in the inhibition of prostaglandin synthesis[1][2].

The development of a salt form, specifically indomethacin sodium trihydrate, was driven by the need for improved solubility in aqueous media, facilitating the preparation of ophthalmic and parenteral formulations[4][5]. This crystalline salt is stable and readily dissolved, though it can rehydrate upon atmospheric exposure[4].

Mechanism of Action

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2][6][7]. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3][6][7].

-

COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation[6].

By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins, thereby mitigating inflammatory symptoms[6][8]. However, its greater selectivity for COX-1 is associated with an increased risk of gastric side effects compared to some other NSAIDs[8]. Additional mechanisms contributing to its anti-inflammatory profile include the inhibition of polymorphonuclear leukocyte motility[2][7].

Signaling Pathway of Indomethacin

Caption: Mechanism of action of Indomethacin.

Physicochemical and Pharmacokinetic Properties

The properties of indomethacin and its sodium trihydrate salt are summarized below. The salt form exhibits significantly higher water solubility.

| Property | Indomethacin | Indomethacin Sodium Trihydrate | Reference |

| Molecular Formula | C₁₉H₁₆ClNO₄ | C₁₉H₂₁ClNNaO₇ | [2],[9] |

| Molecular Weight | 357.79 g/mol | 433.82 g/mol | [2],[9] |

| Appearance | Crystalline solid | Pale yellow crystalline powder | [1] |

| Melting Point | ~155-162 °C (polymorphic) | Not specified | [1] |

| pKa | 4.5 | Not applicable | [1] |

| Solubility | Practically insoluble in water; Soluble in ethanol, ether, acetone | Soluble in water, methanol; Very slightly soluble in chloroform, acetone | [1] |

| Bioavailability | ~100% (oral) | Not specified | [2][3] |

| Protein Binding | 99% | Not specified | [2] |

| Half-life | 2.6-11.2 hours (adults) | Not specified | [2] |

Chemical Synthesis

The synthesis of indomethacin has evolved since its initial discovery, with modern methods improving efficiency. The preparation of its sodium hydrate salt is a subsequent, distinct process.

Traditional Synthesis of Indomethacin (Shen Synthesis)

The classical synthesis of indomethacin is based on the Fischer indole synthesis[10]. The process involves forming the indole core, followed by acylation and hydrolysis[10][11].

Caption: Traditional synthesis workflow for Indomethacin.

Experimental Protocol: Traditional Synthesis This protocol is a generalized representation based on established chemical principles.

-

Phenylhydrazone Formation: 4-methoxyphenyl hydrazine (1) is reacted with methyl levulinate under acidic conditions to form the corresponding phenylhydrazone (2)[10].

-

Fischer Indole Synthesis: The phenylhydrazone (2) is heated, causing it to isomerize to an enamine. This is followed by a[6][6]-sigmatropic rearrangement and elimination of ammonia to yield the indole ester, methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (3)[10].

-

N-Acylation: The indole nitrogen of (3) is acylated using 4-chlorobenzoyl chloride in the presence of a base like pyridine. Pyridine acts as both a weak base to neutralize the HCl byproduct and as a nucleophilic catalyst[10]. This step yields the acylated intermediate (4).

-

Hydrolysis: The methyl ester of compound (4) is hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product, indomethacin[10].

Synthesis of Indomethacin Sodium Trihydrate

The crystalline sodium trihydrate salt is prepared by reacting indomethacin with a sodium base in a controlled aqueous environment, followed by crystallization[4].

Caption: Synthesis of Indomethacin Sodium Trihydrate.

Experimental Protocol: Synthesis of Indomethacin Sodium Trihydrate This protocol is adapted from patent literature[4].

-

Reaction Setup: In a 5-liter flask under a nitrogen atmosphere, place 1 liter of water and 358 g (1.0 mole) of indomethacin acid (1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolyl acetic acid). Stir the mixture to form a wet solid.

-

Cooling: Cool the reaction mixture to 3°-5°C using a wet ice bath.

-

Base Addition: Over a period of 2.25 hours, add 950 ml of 1N sodium hydroxide solution. It is critical to maintain the pH of the reaction mixture between 8.2 and 8.5, never exceeding 8.5, to prevent hydrolysis of the p-chlorobenzoyl group. The temperature should be maintained at 1° to 10°C[4].

-

Crystallization: Gradually pour the resulting aqueous reaction mixture into acetone over 0.5 to 2.0 hours. The volume ratio of acetone to the total aqueous solution should be between 5:1 and 8:1.

-

Isolation and Purification: The indomethacin sodium trihydrate will crystallize out of the acetone/water mixture. Separate the crystals by filtration and purify them by washing.

-

Drying (for Anhydrous Salt): To obtain the anhydrous crystalline sodium indomethacin, the trihydrate can be air-dried at room temperature for 0.25 to 1.0 hour, followed by drying in vacuo at room temperature for 1 to 12 hours[4].

Quantitative Analysis

Indomethacin's potency as a COX inhibitor is demonstrated by its low IC₅₀ values.

| Enzyme Target | IC₅₀ Value | Reference |

| COX-1 | 18 nM | [12][13] |

| COX-2 | 26 nM | [12][13] |

Ultraviolet analysis of the crystalline sodium indomethacin material yields the following results (A% observed in parentheses): 3200 mµ (168), 2625 mµ (393), and 2320 mµ (535)[4]. X-ray diffraction analysis confirms the highly crystalline nature of the material[4].

Conclusion

From its discovery at Merck to its various synthetic iterations, indomethacin remains a cornerstone NSAID in clinical practice. The development of its sodium hydrate salt enhanced its utility by providing a more soluble form suitable for specific pharmaceutical preparations. The detailed understanding of its synthesis and mechanism of action continues to be of high importance for medicinal chemists and drug development professionals exploring new anti-inflammatory agents and novel drug delivery systems.

References

- 1. Indomethacin [drugfuture.com]

- 2. Indometacin - Wikipedia [en.wikipedia.org]

- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. EP0006223A1 - Crystalline sodium and potassium indomethacin and their trihydrates, process for preparing and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 7. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 11. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

An In-depth Technical Guide to the Biological Targets of Indomethacin Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy stems from its interaction with various biological targets, leading to the modulation of key signaling pathways involved in inflammation, pain, and fever.[2][3] This technical guide provides a comprehensive overview of the primary and secondary biological targets of indomethacin sodium hydrate, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Primary Biological Targets: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of indomethacin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] Indomethacin is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[1][2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of indomethacin against COX-1 and COX-2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Enzyme | IC50 Value (nM) | Species/System | Reference |

| COX-1 | 18 | Not Specified | [5][6][7][8] |

| 230 | Human | ||

| 27 | Ovine | [9] | |

| 420 | Ovine | [10] | |

| COX-2 | 26 | Not Specified | [5][6][7][8] |

| 630 | Human | ||

| 127 | Murine | [9] | |

| 180 | Human | [9] | |

| 2750 | Human | [10] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Experimental Protocols for Determining COX Inhibition

The IC50 values for indomethacin are typically determined using in vitro enzyme inhibition assays. A common methodology is as follows:

-

Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.[11][12]

-

Assay Buffer : The enzymes are prepared in a suitable buffer, such as Tris-HCl, containing necessary co-factors like hematin and a reducing agent like glutathione.

-

Inhibitor Incubation : The enzyme is pre-incubated with varying concentrations of indomethacin for a specific period to allow for binding.

-

Substrate Addition : The reaction is initiated by adding the substrate, arachidonic acid.

-

Measurement of Prostaglandin Production : The amount of prostaglandin E2 (PGE2) or other prostaglandin products is measured. This can be done using various techniques, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA) : This method uses specific antibodies to detect and quantify PGE2.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and specific method allows for the direct measurement of various prostaglandin products.[10]

-

Oxygen Consumption Assay : The COX-catalyzed reaction consumes oxygen. The rate of oxygen consumption can be measured using an oxygen electrode to determine enzyme activity.[12]

-

-

Data Analysis : The percentage of inhibition at each indomethacin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Prostaglandin Synthesis

Indomethacin's inhibition of COX-1 and COX-2 directly impacts the prostaglandin synthesis pathway.

References

- 1. Indometacin - Wikipedia [en.wikipedia.org]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetics and Bioavailability of Indomethcin Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is chemically classified as an indole-acetic acid derivative.[3] The sodium hydrate salt of indomethacin is a formulation often used in various dosage forms, including rectal suppositories, to enhance its therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of indomethacin, with a particular focus on its sodium hydrate form, to support research and development activities.

Mechanism of Action

The primary therapeutic effect of indomethacin is derived from its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking prostaglandin synthesis, indomethacin effectively mitigates inflammatory responses.[3][6] Additionally, indomethacin has been shown to inhibit phospholipase A2 and the motility of polymorphonuclear leukocytes, further contributing to its anti-inflammatory profile.[3][4]

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Indomethacin and its Sodium Hydrate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, with a focus on its polymorphic forms and the characteristics of its crystalline sodium hydrate salt. While extensive research has been conducted on the various crystalline forms of indomethacin, detailed crystallographic data for its sodium salt hydrate remains elusive in publicly accessible literature. This guide synthesizes the available information, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visualizations to elucidate key relationships and processes.

Indomethacin Sodium Trihydrate: A Crystalline Enigma

Indomethacin is available as a sodium salt, specifically indomethacin sodium trihydrate (C₁₉H₂₁ClNNaO₇), to enhance its aqueous solubility for parenteral and ophthalmic formulations.[1][2][3] While its existence as a stable, crystalline material is well-documented, a complete, publicly available crystal structure determination, including unit cell parameters and atomic coordinates, has not been identified in the reviewed scientific literature.[4][5]

Preparation of Crystalline Indomethacin Sodium Trihydrate

A patented method for the preparation of crystalline indomethacin sodium trihydrate involves reacting indomethacin with a sodium base, such as sodium hydroxide, in an aqueous medium.[4]

Experimental Protocol: Synthesis of Crystalline Indomethacin Sodium Trihydrate [4]

-

Reaction Setup: Indomethacin acid is mixed with water to form a slurry under a nitrogen atmosphere. The mixture is cooled to between 1°C and 10°C.

-

Basification: An aqueous solution of sodium hydroxide is gradually added to the indomethacin slurry over a period of 1.5 to 3.0 hours. The pH of the reaction mixture is carefully maintained between 8.0 and 8.5 to prevent hydrolysis of the p-chlorobenzoyl group.

-

Crystallization: The resulting aqueous solution is then slowly added to acetone, with the volume ratio of acetone to the aqueous solution ranging from 5:1 to 8:1. The indomethacin sodium trihydrate crystallizes from this acetone/aqueous mixture.

-

Isolation and Purification: The crystalline product is separated by filtration and washed for purification.

Physicochemical Characterization

Though lacking a full crystal structure, indomethacin sodium trihydrate has been characterized by several analytical techniques that confirm its crystalline and hydrated nature.[4][5]

| Property | Observation | Reference |

| Appearance | A fluffy powder of crystalline rods and needles in aggregated form. | [4] |

| Moisture Content (Karl Fischer) | 13.3% (Theoretical for trihydrate: 13.45%) | [4] |

| Microscopy | Strongly birefringent, indicating crystallinity. | [4] |

| X-Ray Diffraction | Confirmed to be a crystalline material. | [4][5] |

| Infrared Spectroscopy | Suggests that most of the water is part of the crystal lattice. | [4] |

| Stability | Stable, crystalline, and readily dissolved. Rehydrates upon exposure to the atmosphere if previously dehydrated. | [4][6] |

To date, no distinct polymorphic forms of indomethacin sodium trihydrate have been reported in the scientific literature. The primary focus of polymorphism studies has been on the free acid form of indomethacin.

The Polymorphic Landscape of Indomethacin

Indomethacin is a well-known example of a drug that exhibits extensive polymorphism, with at least eight known crystalline forms: α, β, γ, δ, ε, ζ, and η, in addition to an amorphous state.[7] The different polymorphs display distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.

The relationships and transformations between some of the key forms of indomethacin can be visualized as follows:

Preparation of Indomethacin Polymorphs

Specific polymorphs of indomethacin can be prepared through various crystallization techniques.

Experimental Protocols: Polymorph Preparation

-

α-Form: The α-form can be prepared by adding water as an antisolvent to a saturated solution of indomethacin in ethanol at 80°C. The resulting precipitate is then filtered and dried under a vacuum at room temperature.[8]

-

γ-Form: The γ-form is the commercially available stable form and can be used as received.

-

δ-Form: The δ-form is generated by first preparing indomethacin methanolate by air-drying a methanolic solution of indomethacin. The methanolate is then desolvated under a vacuum at 30°C for 10 days.[8]

-

Amorphous Form: Amorphous indomethacin is prepared by heating the γ-form to 165°C and then quench-cooling it with liquid nitrogen.[8]

-

ε, ζ, and η Forms: These novel polymorphs have been observed to crystallize from an aqueous suspension of amorphous indomethacin at 5°C under different pH conditions.[8] For instance, at pH 1.2, the amorphous form sequentially transforms into the ε, ζ, and then η forms.[8]

Characterization of Indomethacin Polymorphs

The various polymorphs of indomethacin are distinguished by their unique physicochemical properties, which can be determined using a range of analytical techniques.

The general workflow for the characterization of indomethacin polymorphs is outlined below:

2.2.1. Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of the different polymorphs.

| Polymorph/Form | Glass Transition (Tg) (°C) | Melting Point (°C) | Recrystallization (°C) | Reference |

| α-Form | - | 154 | - | [8] |

| γ-Form | - | 159 | - | [8] |

| δ-Form | - | 129 | 134 | [8] |

| Amorphous | 43 | 154 and 159 | 101 | [8] |

2.2.2. Crystallographic Properties

X-ray Powder Diffraction (XRPD) is the primary method for identifying and differentiating the crystal structures of the polymorphs. Each polymorph exhibits a unique diffraction pattern.

| Polymorph | Characteristic XRPD Peaks (2θ) | Reference |

| α-Form | 7.0°, 8.5°, 11.6°, 12.0°, 14.0° | [7] |

| γ-Form | 10.2°, 11.8°, 17.0°, 19.9° | [7] |

Detailed crystallographic data for the ε, ζ, and η forms are not fully elucidated in the provided references.

Experimental Protocol: X-Ray Powder Diffraction (XRPD) [8]

-

Sample Preparation: A small amount of the polymorphic sample is placed on a sample holder.

-

Instrument Setup: The analysis is performed using an X-ray diffractometer, typically with Cu Kα radiation.

-

Data Collection: The sample is scanned over a specific range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks for each polymorph.

2.2.3. Spectroscopic Properties

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular structure and intermolecular interactions within the different crystal lattices.

| Polymorph/Form | Key FTIR/Raman Spectral Features | Reference |

| α-Form | Raman bands at 1650 cm⁻¹ and 1680 cm⁻¹ (benzoyl C=O stretching), and 1692 cm⁻¹ (acid O-C=O stretching). | [9] |

| γ-Form | Raman band at 1700 cm⁻¹ (benzoyl C=O stretching). | [9] |

| Amorphous | Broad Raman band at 1685 cm⁻¹. | [9] |

Experimental Protocol: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy [8]

-

Sample Preparation: The solid sample is pressed firmly against the ATR crystal.

-

Data Acquisition: The infrared spectrum is collected over a specified wavenumber range.

-

Data Analysis: The spectral data is analyzed, often in conjunction with multivariate data analysis techniques like Principal Component Analysis (PCA), to identify phase transformations.

Stability and Interconversion of Indomethacin Polymorphs

The relative stability of indomethacin polymorphs is a critical factor in pharmaceutical development. The γ-form is generally considered the most thermodynamically stable form under ambient conditions.[7] The other forms are metastable and can convert to the stable γ-form over time or under specific conditions such as elevated temperature or humidity.

The newly discovered polymorphs (ε, ζ, and η) that form at low temperatures in aqueous suspension have been found to be less stable than the α-form.[8] The relative stability at 5°C has been determined to be in the order of ε < ζ < η < α.[8]

Conclusion

The solid-state chemistry of indomethacin is complex and multifaceted. While the existence of a crystalline sodium trihydrate is established, a detailed public record of its crystal structure is conspicuously absent. In contrast, the free acid form of indomethacin presents a rich polymorphic landscape, with the α and γ forms being the most well-characterized. The discovery of new, less stable polymorphs (ε, ζ, and η) highlights the importance of comprehensive polymorphic screening under various experimental conditions. For drug development professionals, a thorough understanding of the preparation, characterization, and relative stability of these forms is essential for ensuring the quality, safety, and efficacy of indomethacin-containing drug products. Further research to fully elucidate the crystal structure of indomethacin sodium trihydrate would be a valuable contribution to the pharmaceutical sciences.

References

- 1. Indomethacin sodium hydrate | C19H21ClNNaO7 | CID 23674731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medkoo.com [medkoo.com]

- 4. EP0006223A1 - Crystalline sodium and potassium indomethacin and their trihydrates, process for preparing and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Indomethacin Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for indomethacin sodium hydrate, a potent non-steroidal anti-inflammatory drug (NSAID). The elucidation of its chemical structure and the confirmation of its identity are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral data, detailed experimental protocols, and the logical workflow for the comprehensive analysis of this active pharmaceutical ingredient.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of indomethacin and its sodium salt. These values are crucial for the identification and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below is for the parent compound, indomethacin. For this compound, the chemical shifts of protons and carbons near the acetate group will be most affected due to the deprotonation of the carboxylic acid. Specifically, the acidic proton signal will be absent in ¹H NMR, and the signals for the adjacent CH₂ and carbonyl carbon will experience shifts.

Table 1: ¹H NMR Spectroscopic Data of Indomethacin

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH (acidic proton) |

| 7.60 - 7.70 | Multiplet | 2H | Aromatic protons (chlorobenzoyl) |

| 7.45 - 7.55 | Multiplet | 2H | Aromatic protons (chlorobenzoyl) |

| 6.90 - 7.00 | Multiplet | 1H | Aromatic proton (indole) |

| 6.80 - 6.90 | Multiplet | 1H | Aromatic proton (indole) |

| 6.60 - 6.70 | Multiplet | 1H | Aromatic proton (indole) |

| 3.80 | Singlet | 3H | -OCH₃ (methoxy) |

| 3.65 | Singlet | 2H | -CH₂-COOH (acetate) |

| 2.35 | Singlet | 3H | -CH₃ (methyl on indole) |

Note: Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid is exchangeable and may not always be observed.

Table 2: ¹³C NMR Spectroscopic Data of Indomethacin

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | -COOH (carbonyl) |

| ~168.0 | -C=O (amide carbonyl) |

| ~155.0 - 110.0 | Aromatic and indole ring carbons |

| ~55.6 | -OCH₃ (methoxy) |

| ~30.0 | -CH₂-COOH (acetate) |

| ~13.0 | -CH₃ (methyl on indole) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the sodium salt from the carboxylic acid results in a distinct change in the carbonyl stretching region. The characteristic strong absorption of the carboxylic acid C=O group disappears and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The presence of water of hydration will also introduce a broad absorption band in the 3500-3200 cm⁻¹ region.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretching (water of hydration) |

| ~3000 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1680 | Strong | Amide C=O stretching |

| ~1590 | Strong | Asymmetric COO⁻ stretching (carboxylate) |

| ~1480 | Strong | Aromatic C=C stretching |

| ~1400 | Medium | Symmetric COO⁻ stretching (carboxylate) |

| ~1225 | Strong | C-O-C stretching (ether) |

| ~1070 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) in negative mode is suitable. The expected mass would be for the indomethacin anion.

Table 4: Mass Spectrometry Data for Indomethacin

| m/z Value | Ion | Method |

| 356.07 | [M-H]⁻ | ESI (-) |

| 139.0 | [Cl-C₆H₄-CO]⁺ fragment | ESI (+) or EI |

Note: The molecular formula for the indomethacin anion is C₁₉H₁₅ClNO₄⁻. The exact mass is 356.0695. In positive mode ESI-MS, one might observe the sodium adduct of the parent molecule [M+Na]⁺.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). Ensure complete dissolution.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is often preferred for its simplicity and minimal sample preparation.

-

KBr Pellet : Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to achieve a stable and strong signal for the ion of interest.

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

-

For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion and fragmenting it via collision-induced dissociation (CID).

-

-

Data Analysis : Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Visualization of Analytical Processes

The following diagrams, created using the DOT language, illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

General Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Correlation of Molecular Structure to Spectroscopic Signals

Caption: Correlation of Indomethacin's functional groups to their spectroscopic signals.

Interplay of Spectroscopic Techniques for Structural Elucidation

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

In Vitro Anticancer Activity of Indomethacin Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of indomethacin sodium hydrate. It delves into the molecular mechanisms, summarizes efficacy data across various cancer cell lines, and provides detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Core Mechanisms of Anticancer Action

Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), exerts its anticancer effects through both cyclooxygenase (COX)-dependent and independent pathways. While its primary mode of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, a growing body of evidence highlights its ability to modulate multiple other signaling pathways crucial for cancer cell survival, proliferation, and migration.

1.1. COX-Dependent Pathway:

Indomethacin's anti-inflammatory properties are primarily attributed to its inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] COX-2 is often overexpressed in various cancers and contributes to inflammation-driven tumorigenesis.[1] By blocking COX-2, indomethacin reduces the production of prostaglandins, thereby mitigating their pro-tumorigenic effects, which include promoting angiogenesis, inhibiting apoptosis, and enhancing cell proliferation.[2]

1.2. COX-Independent Pathways:

Beyond its impact on the COX pathway, indomethacin influences several other signaling cascades implicated in cancer progression:

-

Inhibition of Calcium Mobilization: Indomethacin has been shown to suppress cancer cell migration by attenuating cellular calcium mobilization.[1] Specifically, it can inhibit the endothelial growth factor (EGF)-mediated influx of Ca2+, a key process in cell motility and the formation of focal adhesions.[1]

-

Downregulation of Survivin and Activation of Apoptosis: Indomethacin can promote apoptosis in tumor cells by downregulating survivin, an inhibitor of apoptosis protein.[3] This can lead to the activation of caspases and subsequent programmed cell death.[4][5]

-

Activation of Phosphatases: The activation of certain phosphatases by indomethacin can inhibit the migration and proliferation of cancer cells.[3]

-

Modulation of NF-κB and Nrf2 Signaling: In pancreatic cancer cells, indomethacin and its derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.[6] It can reduce the activation and expression of the pro-inflammatory NF-κB pathway while enhancing the activation and expression of the antioxidant Nrf2 pathway.[6]

-

Enhancement of Death Receptor 5 (DR5) Signaling: Indomethacin-induced oxidative stress can increase the expression of death receptor 5 (DR5) on tumor cells.[7] This sensitizes the cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis, a mechanism that can be exploited for combination therapies.[7]

-

Inhibition of Multidrug-Resistant Protein Type 1 (MRP1): Indomethacin may inhibit the expression of multidrug-resistant protein type 1, potentially increasing the efficacy of other chemotherapeutic agents in multidrug-resistant tumors.[3]

Data on In Vitro Efficacy

The following tables summarize the reported IC50 values of indomethacin and its derivatives in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3LL-D122 | Murine Lewis Lung Carcinoma | Active (0-150 µM) | [8] |

| HCT-116 | Colon Cancer | 50 µg/mL | [9] |

| HT-29 | Colon Cancer | 53 µg/mL | [9] |

| CACO-2 | Colon Cancer | 30 µg/mL | [9] |

| SW480 | Colon Adenocarcinoma | 7.9 - 39.5 µM | [9] |

| HeLa | Cervical Cancer | 7.9 - 39.5 µM | [9] |

| A549 | Lung Carcinoma | 7.9 - 39.5 µM | [9] |

| HepG2 | Hepatic Carcinoma | 7.9 µM | [9] |

| Bel-7402/5-FU | Drug-Resistant Hepatocellular Carcinoma | 2.15 µM (conjugate) | [9] |

| MDA-MB-468 | Breast Cancer | 15.7 µM (in NLCs) | [10] |

| PC-3 | Prostate Cancer | 74.1 µM (in NLCs) | [10] |

| AGP01, ACP02, ACP03 | Gastric Cancer | Active | [2] |

| MDA-MB-231 | Breast Cancer | Active | [2] |

| MCF-7 | Breast Cancer | Active | [2] |

| SK-MEL-19 | Melanoma | Active | [2] |

| MV4-11 | Leukemia | 204.5 ± 41.5 | [11] |

| PC3 | Prostate Cancer | 160.2 ± 61.5 | [11] |

| MDA-MB-468 | Breast Cancer | 270.5 ± 56.3 | [11] |

| MCF-7 | Breast Cancer | 187.2 ± 19.4 | [11] |

| MCF-10A (non-cancerous) | Breast Epithelial | 191.3 ± 11.4 | [11] |

NLCs: Nanostructured Lipid Carriers

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by indomethacin.

Caption: Indomethacin inhibits COX-1/2, blocking prostaglandin synthesis and reducing inflammation-driven tumor growth.

Caption: Indomethacin inhibits EGF-mediated calcium influx, disrupting focal adhesion and cell migration.

References

- 1. mdpi.com [mdpi.com]

- 2. LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. themossreport.com [themossreport.com]

- 4. An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemopreventive and anticancer activities of indomethacin and vitamin D combination on colorectal cancer induced by 1,2-dimethylhydrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indomethacin-induced oxidative stress enhances death receptor 5 signaling and sensitizes tumor cells to adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Development of Indomethacin Sodium Hydrate Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and gout.[1][2] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[3]

Despite its efficacy, conventional oral administration of Indomethacin is hampered by several challenges:

-

Low Aqueous Solubility : As a Biopharmaceutical Classification System (BCS) Class II drug, Indomethacin has high permeability but low solubility, which can limit its dissolution rate and bioavailability.[4][5][6]

-

Short Biological Half-Life : A short half-life of approximately 1.5-2 hours necessitates frequent dosing to maintain therapeutic concentrations.[4][6]

-

Gastrointestinal (GI) Side Effects : Long-term use is associated with a high incidence of adverse GI effects, including irritation, ulceration, and bleeding.[7][8][9][10]

To mitigate these issues, advanced drug delivery systems (DDS) for Indomethacin sodium hydrate are being actively developed. These systems aim to enhance solubility, provide controlled and sustained drug release, improve bioavailability, and reduce systemic side effects by enabling targeted delivery.[8][10][11] This document provides an overview of various DDS, a summary of their key characteristics, and detailed protocols for their formulation and evaluation.

While the focus is on this compound, much of the foundational research has been conducted with the parent Indomethacin molecule. The principles and methodologies described are largely applicable to its salt forms.

Rationale for Advanced Drug Delivery Systems

The development of novel DDS for Indomethacin is driven by the need to overcome the limitations of conventional formulations. Different strategies are employed to address specific challenges, from improving solubility to enabling tissue-specific targeting.

Caption: Logical relationship between Indomethacin's challenges and DDS solutions.

Quantitative Data Summary of Indomethacin Delivery Systems

The following tables summarize key quantitative parameters from various studies on Indomethacin-loaded delivery systems, allowing for easy comparison of their physicochemical properties.

Table 1: Nanoparticle-Based Indomethacin Delivery Systems

| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| SLN | Compritol® 888 ATO, Poloxamer 188, Tween® 80 | 140 | -21 | 72.0 | [12] |

| SLN | Dynasan® 116, various surfactants | ~150-250 | -18 to -25 | ~65-80 | [4][6] |

| NLC | Compritol® 888 ATO, Oleic Acid, Poloxamer 188 | 227 ± 11 | -12.2 ± 2.3 | 99.8 ± 0.2 | [13] |

| NLC | NLC with chitosan and xanthan | < 250 | -30 | 99 | [14] |

| Polymeric NP (PNP) | Eudragit® RLPO/RSPO | ~200-300 | +15 to +25 | ~70-85 | [4][6] |

| Polymeric NP | PVP-K30 (1:1 drug:polymer ratio) | 94.3 | Not specified | 95.13 (Drug Content) | [5] |

| Gelatin NP | Gelatin | 285 - 777 | Not specified | 27 - 38 | [15][16] |

| Chitosan-coated SLN | Compritol® 888 ATO, Chitosan Chloride | 265 ± 8 | +27 ± 1.2 | 91.5 ± 3.2 | [13] |

Table 2: Liposomal and Microemulsion-Based Indomethacin Delivery Systems

| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| Liposomes (F5) | Phospholipids, Cholesterol | Not specified | -28.4 | 85.81 | [17][18] |

| Liposomes | Egg PC, Cholesterol, Stearylamine | 186 - 363 | -36.5 | 71.5 | [19] |

| Microemulsion | Plai oil, Tween® 80, Ethanol | 44.57 - 92.70 | Not specified | Not applicable | [20][21] |

| Anhydrous Microemulsion | Span 60, Tween 60, PEG 400 | Micron range | Not specified | 22.71 | [22] |

| Nanoemulsion | Triacetin, Tween 80, Transcutol | ~150-300 | Not specified | Not applicable | [23] |

Key Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Indomethacin-loaded delivery systems.

Formulation Protocols

-

Principle : This method involves emulsifying a polymer and drug solution in an immiscible aqueous phase, followed by the removal of the organic solvent, leading to the precipitation of polymeric nanoparticles.[4]

-

Materials : Indomethacin, Eudragit® RLPO or RSPO, Dichloromethane (DCM), Polyvinyl alcohol (PVA), Purified water.

-

Equipment : Magnetic stirrer, Homogenizer (e.g., Ultra-Turrax), Rotary evaporator.

-

Procedure :

-

Organic Phase Preparation : Dissolve a specific amount of Indomethacin and polymer (e.g., Eudragit®) in an organic solvent like DCM.

-

Aqueous Phase Preparation : Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v).

-

Emulsification : Add the organic phase to the aqueous phase under continuous stirring. Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation : Transfer the emulsion to a rotary evaporator or stir at room temperature under a fume hood for several hours to allow the DCM to evaporate completely.

-

Nanoparticle Collection : As the solvent evaporates, the polymer precipitates, forming solid nanoparticles. These can be collected by centrifugation, washed with purified water to remove excess stabilizer, and then lyophilized for long-term storage.

-

-

Principle : This widely used method involves dissolving lipids and the drug in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[17][24]

-

Materials : Indomethacin, Phosphatidylcholine (e.g., Egg PC or Soy PC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).

-

Equipment : Rotary evaporator, Round-bottom flask, Water bath, Syringe filters.

-

Procedure :

-

Lipid/Drug Solution : Dissolve Indomethacin, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

-

Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid's transition temperature (e.g., 40-50°C). A thin, uniform lipid film will form on the flask wall.

-

Film Drying : Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration : Add the aqueous buffer (e.g., PBS) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky dispersion of MLVs.

-

Size Reduction (Optional) : To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate filters with a defined pore size.

-

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Characterization Protocols

-

Principle : Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution). Zeta potential, an indicator of colloidal stability, is measured via electrophoretic light scattering (ELS).

-

Equipment : Zetasizer or similar DLS/ELS instrument.

-

Procedure :

-

Sample Preparation : Dilute the nanoparticle or liposome suspension with purified water or an appropriate buffer to achieve an optimal scattering intensity (as recommended by the instrument manufacturer).

-